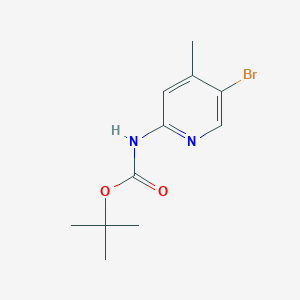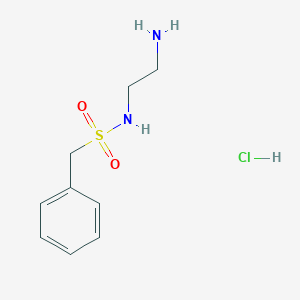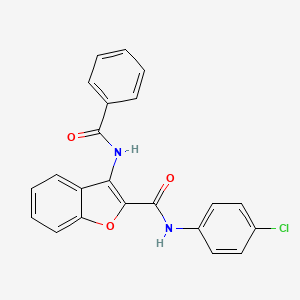
Tert-butyl 5-bromo-4-methylpyridin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of a suitable precursor with tert-butyl isocyanate. The specific synthetic route may vary, but it typically includes the introduction of the bromine substituent and the methoxycarbonyl group onto the pyridine ring. Detailed synthetic procedures can be found in relevant literature .
科学的研究の応用
Oxidation Processes and Byproduct Formation
Tert-butyl compounds, such as methyl tert-butyl ether (MTBE), undergo oxidation through processes like ozonation and advanced oxidation processes (AOPs) involving ozone/hydrogen peroxide. These methods are effective in degrading MTBE in water treatment settings, leading to the formation of various degradation products, including tert-butyl alcohol (TBA) and formaldehyde. The efficiency of MTBE elimination and the potential formation of disinfection byproducts like bromate under different conditions highlight the relevance of understanding the reaction kinetics and pathways for environmental and water treatment applications (Acero et al., 2001).
Synthesis and Chemical Reactions
Tert-butyl compounds play a crucial role in synthetic chemistry, including the preparation and reactions of various compounds. For instance, the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels-Alder reactions demonstrates the versatility of tert-butyl compounds in facilitating complex chemical transformations. These reactions are essential for developing new materials and molecules with potential applications in pharmaceuticals, materials science, and organic synthesis (Padwa et al., 2003).
Photovoltaic Applications
The addition of tert-butylpyridine to electrolytes in dye-sensitized solar cells significantly influences their performance. This modification leads to an increase in open-circuit potential and electron lifetime, highlighting the impact of tert-butyl compounds on the efficiency of solar energy conversion technologies. Understanding the role of these additives can help in the design of more efficient and stable solar cells (Boschloo et al., 2006).
Environmental Impact and Degradation
Research on the degradation pathways of tert-butyl compounds, like MTBE during the UV/H2O2 process, provides insight into the environmental impact of these compounds. Identifying the primary byproducts and understanding their fate in the environment are crucial for assessing the ecological safety and designing effective remediation strategies for pollutants derived from tert-butyl compounds (Stefan et al., 2000).
Genotoxicity Assessment
Studies on the genotoxic effects of compounds like methyl-tert-butyl ether (MTBE) and its associated compounds (BTEX) using the comet assay in human lymphocytes provide valuable information on the potential health risks associated with exposure to these chemicals. Understanding their genotoxic potential is essential for risk assessment and the development of safety guidelines (Chen et al., 2008).
特性
IUPAC Name |
tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-9(13-6-8(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJLIDBVAZFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)



![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)
